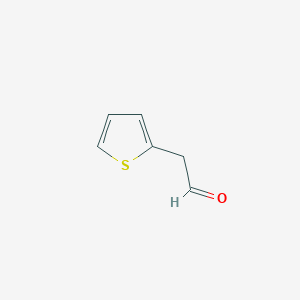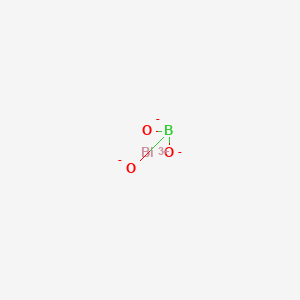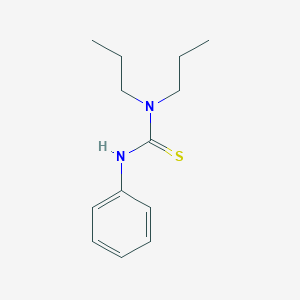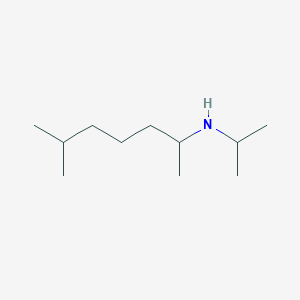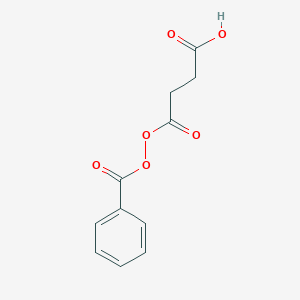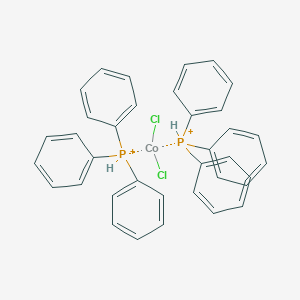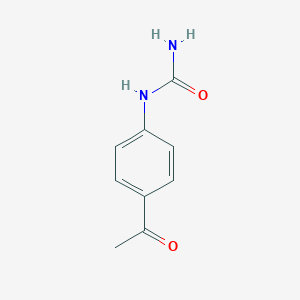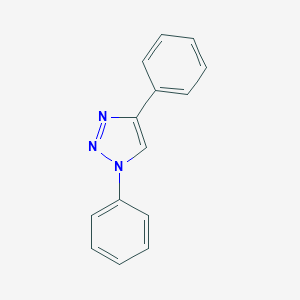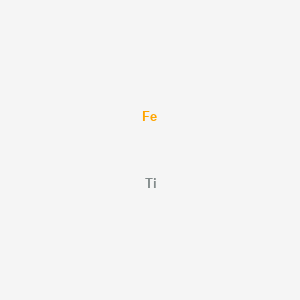
Iron;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron and titanium are two metals that have numerous applications in various fields. Iron is an essential element in the human body, while titanium is widely used in the aerospace and medical industries. In recent years, the synthesis of iron-titanium alloys has gained significant attention due to their unique properties and potential applications.
Mécanisme D'action
Iron-titanium alloys have unique properties that make them suitable for various applications. The addition of titanium to iron improves the mechanical properties of the alloy, such as strength, hardness, and ductility. The alloy's microstructure can also be tailored by adjusting the composition and processing parameters. Iron-titanium alloys also have excellent corrosion resistance due to the formation of a protective oxide layer on the surface.
Effets Biochimiques Et Physiologiques
Iron and titanium are essential elements in the human body. Iron is required for the production of hemoglobin, which carries oxygen in the blood. Titanium is biocompatible and is widely used in medical implants due to its ability to integrate with the surrounding tissue. Iron-titanium alloys have been shown to have excellent biocompatibility and have been used in various medical implants, such as dental implants and orthopedic implants.
Avantages Et Limitations Des Expériences En Laboratoire
Iron-titanium alloys have several advantages and limitations for lab experiments. The advantages include their unique properties, biocompatibility, and corrosion resistance. The limitations include the difficulty in synthesizing the alloys and the high cost of the raw materials.
Orientations Futures
Iron-titanium alloys have numerous potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include:
1. Developing new synthesis methods to improve the properties of the alloys.
2. Investigating the use of iron-titanium alloys in energy storage devices, such as batteries and supercapacitors.
3. Exploring the use of iron-titanium alloys in biomedical applications, such as drug delivery and tissue engineering.
4. Investigating the use of iron-titanium alloys in environmental applications, such as water treatment and pollution control.
Conclusion:
Iron-titanium alloys have unique properties that make them suitable for various applications in different fields. The synthesis of these alloys can be achieved through various methods, and their biocompatibility and corrosion resistance make them attractive for medical implants. Future research should focus on exploring the potential applications of iron-titanium alloys and developing new synthesis methods to improve their properties.
Méthodes De Synthèse
The synthesis of iron-titanium alloys can be achieved through various methods, including powder metallurgy, casting, and mechanical alloying. The powder metallurgy method involves mixing iron and titanium powders and then compacting and sintering them at high temperatures. The casting method involves melting iron and titanium and then pouring the molten metal into a mold to solidify. Mechanical alloying involves milling the iron and titanium powders together in a ball mill to create a homogenous mixture.
Applications De Recherche Scientifique
Iron-titanium alloys have numerous potential applications in various fields, including aerospace, automotive, and biomedical industries. In the aerospace industry, iron-titanium alloys can be used to make lightweight and durable components for aircraft and spacecraft. In the automotive industry, iron-titanium alloys can be used to make lightweight and fuel-efficient engines. In the biomedical industry, iron-titanium alloys can be used to make medical implants due to their biocompatibility and corrosion resistance.
Propriétés
Numéro CAS |
12023-04-0 |
|---|---|
Nom du produit |
Iron;titanium |
Formule moléculaire |
FeTi |
Poids moléculaire |
103.71 g/mol |
Nom IUPAC |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
Clé InChI |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
SMILES canonique |
[Ti].[Fe] |
Autres numéros CAS |
12023-04-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




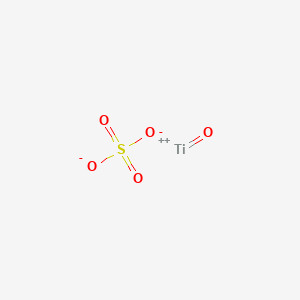
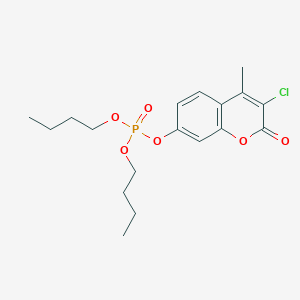
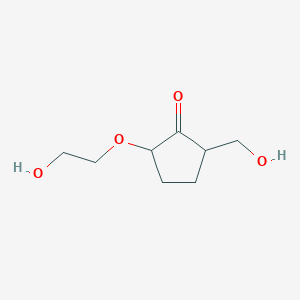
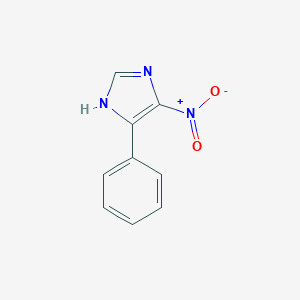
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
